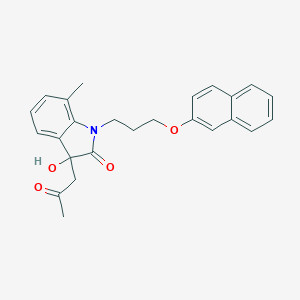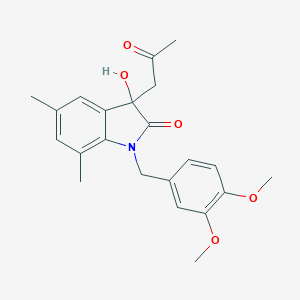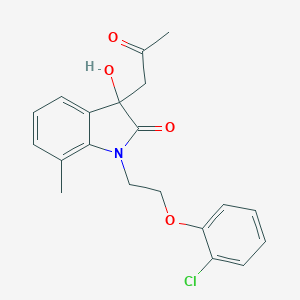
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one, also known as NM-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in the field of pharmacology. The compound was first synthesized in 2014 and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic uses.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Indole derivatives, akin to the indolinone part of the query compound, are extensively studied for their biological activities. Research highlights the pharmacological potential of indole and its derivatives in treating various diseases, emphasizing their roles in toxicology and medicinal applications (Natal'ya Malyshkina et al., 2022). Indole structures, due to their ability to interact with biological cations, anions, and macromolecules, show promise in anticancer, antibacterial, antifungal, and antiviral therapies, among other applications (Huo-Hui Gong et al., 2016).
Environmental Applications
Naphthalene derivatives, which form part of the compound's structure, are studied for their environmental impact and removal techniques. Studies on naphthalene biodegradation, particularly by strains like Pseudomonas putida, offer insights into bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs), highlighting the microbial degradation as a key recovery mechanism for PAH-contaminated sites (R. Peng et al., 2008; F. Song et al., 2018).
Chemical Synthesis and Material Science
Research on the synthesis and application of dihydroxynaphthalene, closely related to the naphthalene moiety of the compound, shows its use in the production of dyes and in eco-friendly processes, emphasizing the importance of photocatalytic methods for its synthesis (Zhang You-lan, 2005). Moreover, the exploration of plastic scintillators incorporating naphthalene derivatives points to the compound's potential in developing materials with specific optical and stability characteristics (V. N. Salimgareeva et al., 2005).
Propiedades
IUPAC Name |
3-hydroxy-7-methyl-1-(3-naphthalen-2-yloxypropyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-17-7-5-10-22-23(17)26(24(28)25(22,29)16-18(2)27)13-6-14-30-21-12-11-19-8-3-4-9-20(19)15-21/h3-5,7-12,15,29H,6,13-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBPMODMTWBXAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,7,7-tetramethyl-N-(2-(trifluoromethyl)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B368445.png)
![N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368447.png)
![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)
![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)
![5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B368453.png)
![3-hydroxy-5-methyl-1-[3-(2-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368456.png)



![3-hydroxy-5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368464.png)

![N-[2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B368467.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B368469.png)
